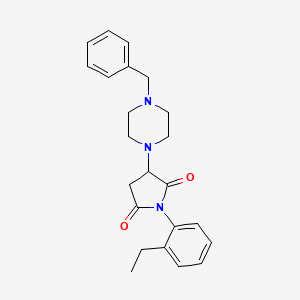

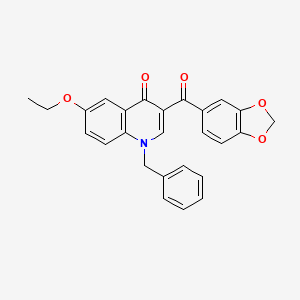

3-(4-Benzylpiperazin-1-yl)-1-(2-ethylphenyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

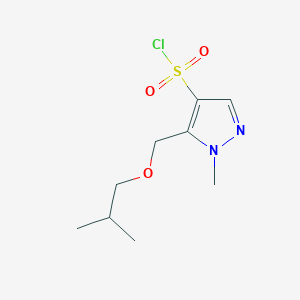

3-(4-Benzylpiperazin-1-yl)-1-(2-ethylphenyl)pyrrolidine-2,5-dione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP is a psychoactive drug that has gained popularity among recreational drug users due to its stimulant effects. However, the use of BZP as a recreational drug is illegal in many countries due to its potential health risks and addictive nature.

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

A significant body of research has focused on the anticonvulsant properties of derivatives of pyrrolidine-2,5-dione. Studies have shown that these compounds exhibit promising anticonvulsant activity in various seizure models. For example, compounds with an aromatic ring at the position-3 of pyrrolidine-2,5-dione showed anticonvulsant activity in the maximum electroshock (MES) test, with ED50 values indicating strong anticonvulsant activity for certain derivatives (Obniska et al., 2005). Similarly, N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-dione demonstrated effectiveness in seizure tests, indicating higher potency and lower neurotoxicity compared to reference antiepileptic drugs (Rybka et al., 2016).

Receptor Affinity and Serotonin Transporter Inhibition

Research on novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has revealed high affinity for the 5-HT1A receptor, depending on the substitution pattern at the phenylpiperazine moiety. These compounds have shown potential mixed receptor profiles for 5-HT1A/D2 receptors and serotonin transporter inhibition, suggesting their therapeutic utility in neurological disorders (Wróbel et al., 2020).

Mechanisms of Action

The mechanism of action of these compounds has also been a focus of study, with in vitro evaluations suggesting an influence on Nav1.2 and L-type calcium channels for selected active derivatives. This insight helps in understanding the probable action mechanisms of these anticonvulsant agents (Rybka et al., 2016).

Propiedades

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(2-ethylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-2-19-10-6-7-11-20(19)26-22(27)16-21(23(26)28)25-14-12-24(13-15-25)17-18-8-4-3-5-9-18/h3-11,21H,2,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZBFRAZYUPMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-(2-methoxyethyl)-3-methyl-1,3, 7-trihydropurine-2,6-dione](/img/structure/B2904153.png)

![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)

![ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2904167.png)

![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)